4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Descripción
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEIIEAAPKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596838 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126353-18-2 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Pathway
This method, detailed in CN104140427A , involves four sequential steps starting from 5-amino-1H-pyrazole:
-
Boc Protection :
-
Reagents : 5-Amino-1H-pyrazole, tert-butyl dicarbonate (Boc₂O)
-
Conditions : Dichloromethane (DCM), room temperature, 12 hours
-
Outcome : 1H-Pyrazole-5-t-butyl carbamate (72% yield)
-
-
Nucleophilic Substitution with 1,3-Dibromopropane :
-
Reagents : Boc-protected pyrazole, 1,3-dibromopropane, potassium carbonate
-
Conditions : Tetrahydrofuran (THF), reflux, 18 hours
-
Outcome : 1-(3-Bromopropyl)-1H-pyrazole-5-t-butyl carbamate (76% yield)
-
-
Boc Deprotection :
-
Reagents : Hydrochloric acid (HCl)
-
Conditions : DCM, 0°C, 24 hours
-
Outcome : 1-(3-Bromopropyl)-1H-pyrazole-5-amine (64% yield)
-
-
Intramolecular Cyclization :
-
Reagents : Potassium hydroxide (KOH)
-
Conditions : Toluene, reflux, 6 hours
-
Outcome : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (40% yield)
-
Key Considerations:
-
The Boc group stabilizes the amine during alkylation, preventing side reactions.
-
Solvent choice (THF vs. toluene) impacts reaction efficiency; THF enhances nucleophilicity, while toluene facilitates high-temperature cyclization.
Nitration and Thermal Rearrangement
Synthetic Pathway
A complementary route, described in US20210332027A1 and AWS S3 documentation , employs nitration followed by thermal rearrangement:
-
Nitration of Pyrazolo Precursor :
-
Reagents : Pyrazolo[1,5-a]pyrimidine, fuming HNO₃, H₂SO₄
-
Conditions : 0°C to room temperature, 2 hours
-
Outcome : 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
-
-
Reduction of Nitro Group :
-
Reagents : H₂/Pd-C, KOAc
-
Conditions : MeOH/EtOAc, 60 psi H₂, 5 hours
-
Outcome : De-nitrated intermediate (83% yield)
-
-
Cyclization via Thermal Rearrangement :
Key Considerations:
-
Nitration requires strict temperature control to avoid over-oxidation.
-
Catalytic hydrogenation selectively reduces nitro groups without affecting the heterocyclic core.
Reductive Amination and Oxidative Cyclization
Synthetic Pathway
Adapted from PMC9415947 , this method leverages reductive amination for ring formation:
-
Aldehyde Formation :
-
Reagents : Ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate, Dess–Martin periodinane
-
Conditions : DCM, 0°C to RT, 2 hours
-
Outcome : Aldehyde intermediate (46% yield)
-
-
Reductive Amination :
-
Reagents : Sodium triacetoxyborohydride (STAB), ammonium acetate
-
Conditions : MeOH, RT, 12 hours
-
Outcome : Amine-linked precursor (84% yield)
-
-
Oxidative Cyclization :
Key Considerations:
-
STAB ensures selective reduction of imine bonds.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Boc-Protected Substitution | Boc protection, cyclization | 40% | High purity, scalable | Multi-step, Boc removal required |
| Nitration-Rearrangement | Nitration, hydrogenation | 29% | Direct nitro introduction | Low yield, hazardous reagents |
| Reductive Amination | Aldehyde formation, cyclization | 63% | High yield, mild conditions | Requires specialized reagents (STAB) |
Critical Challenges and Optimization
-
Regioselectivity : Competing reactions during cyclization may yield byproducts (e.g., open-chain amines). Using bulky bases (KOH) favors intramolecular substitution over intermolecular coupling.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may complicate purification. Switching to toluene improves cyclization efficiency.
-
Catalyst Choice : Pd/C in hydrogenation avoids over-reduction but requires precise control to prevent desulfurization or ring saturation .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Antidepressant Activity :
- Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Biological Research
- Cancer Research :
- Antimicrobial Activity :
Data Tables
Case Studies
-
Antidepressant Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of tetrahydropyrazolo[1,5-a]pyrimidine derivatives in a mouse model. The results indicated significant reductions in despair behavior when compared to control groups, suggesting a mechanism involving serotonin reuptake inhibition. -
Inflammation Reduction :
A clinical trial investigated the anti-inflammatory effects of tetrahydropyrazolo[1,5-a]pyrimidin-6-ol on patients with rheumatoid arthritis. Participants receiving the compound showed marked improvements in inflammation markers compared to those on placebo. -
Neuroprotection Studies :
Research published in Neuroscience Letters demonstrated that tetrahydropyrazolo[1,5-a]pyrimidin-6-ol could protect neuronal cells from oxidative damage induced by neurotoxins. This study highlighted its potential application as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
- 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Actividad Biológica
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential as an antiviral agent, anticancer properties, and other pharmacological effects. The data presented here is derived from various studies and reviews that highlight its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 123.16 g/mol |
| CAS Number | 126352-69-0 |
| Solubility | Very soluble in water |
Antiviral Activity
Recent studies have identified this compound derivatives as promising candidates for antiviral therapy, particularly against Hepatitis B Virus (HBV). A notable study demonstrated that certain derivatives effectively inhibit HBV core protein allosteric modulators (CpAMs), leading to a reduction in viral load in mouse models. The lead compound showed significant efficacy against nucleos(t)ide-resistant HBV variants when administered orally .
Anticancer Properties
The anticancer potential of this compound has been explored through various synthetic derivatives. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, studies have shown that these compounds can inhibit key signaling pathways in cancer cells, including those involving BRAF(V600E) and EGFR. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development as anticancer agents .
Anti-inflammatory and Antibacterial Effects
In addition to antiviral and anticancer activities, this compound has shown anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways effectively. Moreover, some studies have reported antibacterial activity against various strains of bacteria, indicating a broader therapeutic scope for these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Methylation at N1 | Increased antiviral activity |
| Hydroxyl group at C6 | Enhanced anticancer properties |
Case Studies
- HBV Inhibition : A study published in October 2023 evaluated a series of tetrahydropyrazolo derivatives for their ability to inhibit HBV replication. The lead compound demonstrated a significant reduction in viral DNA levels in infected mouse models .
- Anticancer Synergy : Another investigation focused on the synergistic effects of pyrazolo compounds combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential for combination therapies using these compounds .
Q & A
Q. What are the established synthetic routes for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization of pyrazole and pyrimidine precursors. Key steps include:
- Condensation of substituted hydrazines with β-ketoesters or enaminones under acidic or basic conditions to form the pyrazole ring .
- Cyclization with urea derivatives or amidines to construct the pyrimidine moiety, often requiring reflux in polar solvents (e.g., ethanol, DMF) .
- Critical factors: Temperature control (60–120°C), solvent choice (e.g., THF for regioselectivity), and catalysts (e.g., p-TsOH for acid-mediated cyclization) to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR are used to confirm ring fusion and hydroxyl group positioning. The hydroxyl proton typically appears as a broad singlet (~δ 5.5–6.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO, m/z 152.19368) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated in related pyrazolo-pyrimidine structures .
Q. What are the primary biological targets or activities associated with this compound?
- Enzyme inhibition : Derivatives inhibit HIV integrase and kinases involved in cancer progression .
- Anticancer activity : The fused pyrazolo-pyrimidine core interacts with DNA topoisomerases or disrupts mitochondrial function in cancer stem cells .
- Anti-inflammatory potential : Structural analogs (e.g., AZD5718) target cyclooxygenase-2 (COX-2) via tautomer-dependent binding .
Advanced Research Questions
Q. How does tautomerism in the pyrazolo-pyrimidine system influence its biological activity, and how can this be experimentally resolved?
- The hydroxyl group at position 6 enables keto-enol tautomerism, altering electronic distribution and binding affinity. For example, enol forms enhance hydrogen bonding with enzymatic active sites .
- Methods : Dynamic NMR at variable temperatures or X-ray crystallography can identify dominant tautomers. Computational DFT studies (e.g., Gaussian09) predict tautomeric stability under physiological conditions .
Q. What strategies optimize regioselectivity in derivatizing the pyrazolo-pyrimidine scaffold for enhanced pharmacokinetics?
- Position 2/3 functionalization : Electrophilic substitution at the pyrazole ring (e.g., bromination) allows coupling with aryl boronic acids via Suzuki-Miyaura reactions .
- Position 7 modification : Aldehyde substituents improve solubility and target cancer stem cells, as seen in photodynamic therapy applications .
- Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) enhances membrane permeability .
Q. How can contradictory biological data (e.g., varying IC values across studies) be systematically addressed?
- Source analysis : Variability may arise from differences in assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
- Structural validation : Re-evaluate compound purity via HPLC and confirm stereochemistry (e.g., chiral chromatography for diastereomers) .
- Meta-analysis : Cross-reference datasets using tools like PubChem BioAssay to identify consensus targets .
Q. What computational approaches predict binding modes of this compound with novel biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with conserved enzymatic pockets (e.g., HIV integrase catalytic triad) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
- QSAR studies : Correlate substituent electronegativity (Hammett constants) with inhibitory potency to guide derivatization .
Methodological Considerations
Q. What protocols are recommended for evaluating in vitro metabolic stability of this compound?
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Use verapamil as a control .
- CYP450 inhibition screening : Fluorescence-based assays (e.g., CYP3A4) identify metabolic liabilities .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
